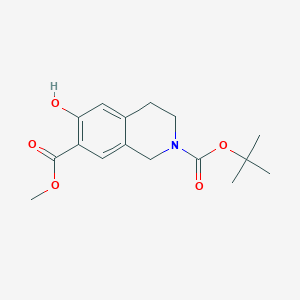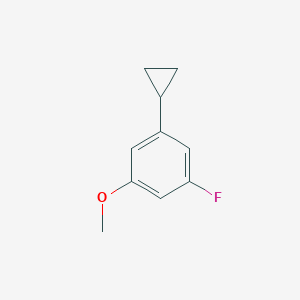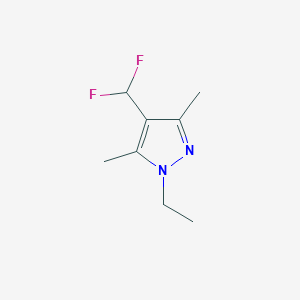
4-(tert-Butoxy)-1,2-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1,2-difluorobenzene typically involves the introduction of the tert-butoxy group and fluorine atoms onto a benzene ring. One common method is the reaction of 1,2-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Sulfuric acid or other strong acids
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the tert-butoxy group, yielding simpler fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
Aplicaciones Científicas De Investigación
4-(tert-Butoxy)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Chemical Biology: The compound is used in studies involving the modification of biomolecules to understand their function and interactions.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action include:
Stabilization of Intermediates: The tert-butoxy group helps stabilize carbocations and other reactive intermediates.
Electronic Effects: The fluorine atoms can withdraw electron density from the benzene ring, making it more susceptible to electrophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of fluorine atoms.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups but different central metal atoms.
tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butoxycarbonyl groups used in peptide synthesis.
Uniqueness
4-(tert-Butoxy)-1,2-difluorobenzene is unique due to the combination of the tert-butoxy group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C10H12F2O |
|---|---|
Peso molecular |
186.20 g/mol |
Nombre IUPAC |
1,2-difluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
Clave InChI |
YHQCEKMFMSYPMM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC(=C(C=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)




